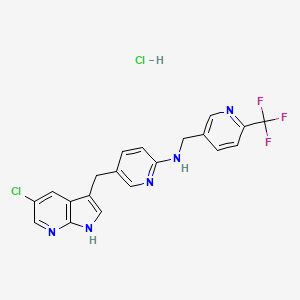

Pexidartinib Hydrochloride

説明

特性

IUPAC Name |

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLUYLRKLUYCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026483 | |

| Record name | Pexidartinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040295-03-0 | |

| Record name | Pexidartinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2040295030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexidartinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEXIDARTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6WAI3XN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pexidartinib Hydrochloride: A Deep Dive into CSF1R Binding Affinity and Kinetics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pexidartinib hydrochloride, a potent and selective tyrosine kinase inhibitor, has emerged as a significant therapeutic agent targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). Its mechanism of action, centered on the high-affinity binding to CSF1R, disrupts key signaling pathways implicated in various pathologies, most notably in tenosynovial giant cell tumor (TGCT). This technical guide provides a comprehensive overview of the binding affinity and kinetics of pexidartinib with CSF1R, offering valuable insights for researchers, scientists, and drug development professionals. This document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways affected by this targeted inhibitor.

Introduction to Pexidartinib and its Target: CSF1R

Pexidartinib is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of CSF1R.[1][2] The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[3] Dysregulation of the CSF1/CSF1R signaling axis is a key driver in the pathogenesis of various diseases, including inflammatory disorders, and certain cancers.[3] Pexidartinib was specifically designed to stabilize the autoinhibited conformation of CSF1R by interacting with the juxtamembrane region of the kinase domain, thereby preventing its autophosphorylation and subsequent activation.[4][5]

Quantitative Analysis of Pexidartinib's Binding Affinity

The binding affinity of pexidartinib for CSF1R has been characterized through various biochemical and cellular assays, primarily determining the half-maximal inhibitory concentration (IC50). While detailed kinetic parameters such as association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) from biophysical assays like Surface Plasmon Resonance (SPR) are not extensively reported in publicly available literature, the existing IC50 data consistently demonstrate a high-potency interaction.

Table 1: Biochemical IC50 Values of Pexidartinib

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| CSF1R (cFMS) | 13 - 20 | Enzymatic/Biochemical | [6][7][8] |

| c-Kit | 10 - 27 | Enzymatic/Biochemical | [7][8] |

| FLT3 | 160 | Enzymatic/Biochemical | [7] |

| KDR (VEGFR2) | 350 | Kinase Profiling | [9] |

| FLT1 (VEGFR1) | 880 | Kinase Profiling | [9] |

| NTRK3 (TRKC) | 890 | Kinase Profiling | [9] |

Table 2: Cellular IC50 and EC50 Values of Pexidartinib

| Cell Line | Assay Type | Endpoint | Value (nM) | Reference(s) |

| BaF3 (ETV6-CSF1R) | Proliferation | Reduction in cell viability (MTS) | 200 (EC50) | [2] |

| NFS-60 | Proliferation | - | 294 (EC50) | [2] |

| BMDM (CSF1-induced) | Growth Inhibition | Inhibition of M2-like macrophage growth (WST-8) | 56 (IC50) | [2] |

| Caco-2 | Cytotoxicity | - | 41,530 (CC50) | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of pexidartinib's binding affinity are often proprietary. However, based on the available literature, the following methodologies are representative of the approaches used.

Biochemical Kinase Inhibition Assay (Illustrative Protocol)

This protocol outlines a general method for determining the IC50 of pexidartinib against CSF1R in a biochemical, cell-free format.

Objective: To measure the concentration of pexidartinib required to inhibit 50% of CSF1R kinase activity.

Materials:

-

Recombinant human CSF1R kinase domain

-

ATP (Adenosine triphosphate)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Pexidartinib hydrochloride (serial dilutions)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of pexidartinib in DMSO and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the recombinant CSF1R enzyme to each well.

-

Add the pexidartinib dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, followed by a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each pexidartinib concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the pexidartinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based CSF1R Autophosphorylation Assay (Illustrative Protocol)

This protocol describes a general method to assess the inhibitory effect of pexidartinib on CSF1-induced autophosphorylation of CSF1R in a cellular context.

Objective: To determine the effect of pexidartinib on the phosphorylation status of CSF1R in response to its ligand, CSF1.

Materials:

-

A cell line endogenously or exogenously expressing CSF1R (e.g., 12Z endometriotic epithelial cells, macrophages)

-

Cell culture medium and serum

-

Pexidartinib hydrochloride (serial dilutions)

-

Recombinant human CSF1

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, and appropriate secondary antibodies

-

Western blotting reagents and equipment

-

Microplate reader for quantification if using an ELISA-based format

Procedure:

-

Culture the CSF1R-expressing cells to an appropriate confluency.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of pexidartinib for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a predetermined concentration of recombinant human CSF1 for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the phosphorylation status of CSF1R using Western blotting. a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an anti-phospho-CSF1R antibody. d. Strip and re-probe the membrane with an anti-total-CSF1R antibody to normalize for protein loading. e. Detect the signals using an appropriate chemiluminescence or fluorescence imaging system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition at each pexidartinib concentration.

Workflow Diagram:

Caption: Workflow for a cell-based CSF1R autophosphorylation assay.

CSF1/CSF1R Signaling Pathway and Mechanism of Pexidartinib Inhibition

The binding of CSF1 to CSF1R initiates a cascade of intracellular signaling events. Pexidartinib effectively blocks these downstream pathways by preventing the initial autophosphorylation of the receptor.

Caption: Simplified CSF1/CSF1R signaling pathway and the inhibitory action of pexidartinib.

Conclusion

Pexidartinib hydrochloride is a high-affinity inhibitor of CSF1R, demonstrating potent activity in both biochemical and cellular assays. Its mechanism of action, involving the stabilization of the inactive kinase conformation, leads to the effective blockade of downstream signaling pathways crucial for the survival and proliferation of myeloid cells. The comprehensive data on its binding affinity and cellular effects underscore its therapeutic potential. Further elucidation of its detailed binding kinetics through biophysical methods would provide a more complete understanding of its interaction with CSF1R and could aid in the development of next-generation inhibitors. This technical guide serves as a valuable resource for the scientific community, providing a foundational understanding of the molecular interactions that underpin the clinical efficacy of pexidartinib.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

Pexidartinib Hydrochloride: An In-Depth Technical Guide on its Effects on c-Kit and FLT3 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib hydrochloride, a potent and selective tyrosine kinase inhibitor, has garnered significant attention for its therapeutic potential in various oncological and inflammatory conditions. This technical guide provides a comprehensive overview of the mechanism of action of pexidartinib, with a specific focus on its inhibitory effects on the c-Kit and FMS-like tyrosine kinase 3 (FLT3) signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the core concepts.

Data Presentation: Inhibitory Activity of Pexidartinib

Pexidartinib demonstrates potent inhibitory activity against both c-Kit and FLT3 kinases. The following tables summarize the key quantitative data on its efficacy.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| c-Kit | 10 | Biochemical | [1][2][3] |

| FLT3 | 160 | Biochemical | [1][2][3] |

| FLT3-ITD | 26 | Cellular | [4] |

Table 1: Biochemical and Cellular IC50 Values of Pexidartinib. This table presents the half-maximal inhibitory concentration (IC50) values of pexidartinib against c-Kit and FLT3 kinases in both biochemical and cellular assays.

Signaling Pathways and Mechanism of Action

Pexidartinib exerts its therapeutic effects by inhibiting the autophosphorylation of c-Kit and FLT3, thereby blocking the activation of their downstream signaling cascades. These pathways are crucial for cell proliferation, survival, and differentiation.

c-Kit Signaling Pathway

The c-Kit receptor tyrosine kinase, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Pexidartinib's inhibition of c-Kit phosphorylation effectively abrogates these signals.

FLT3 Signaling Pathway

Similarly, FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are implicated in the pathogenesis of acute myeloid leukemia (AML). Pexidartinib inhibits both wild-type and mutated FLT3.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of pexidartinib on c-Kit and FLT3 signaling.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human c-Kit or FLT3 enzyme

-

Pexidartinib hydrochloride

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Workflow:

Western Blot Analysis for Phosphorylated c-Kit and FLT3

This method is used to detect the levels of phosphorylated (activated) and total c-Kit and FLT3 in cell lysates following treatment with pexidartinib.

Materials:

-

Cell lines expressing c-Kit or FLT3 (e.g., MOLM-14, MV4-11)

-

Pexidartinib hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting membranes

Workflow:

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with pexidartinib.

Materials:

-

Cell lines (e.g., MOLM-14, MV4-11)

-

Pexidartinib hydrochloride

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Workflow:

Conclusion

Pexidartinib hydrochloride is a potent inhibitor of both c-Kit and FLT3 signaling pathways. This technical guide has provided a detailed overview of its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for its evaluation. The provided information and visual aids are intended to facilitate further research and development of this promising therapeutic agent. Researchers are encouraged to adapt the provided protocols to their specific experimental needs while adhering to the fundamental principles outlined.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Pexidartinib Hydrochloride: A Deep Dive into its Modulation of the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pexidartinib hydrochloride, an orally bioavailable tyrosine kinase inhibitor, has emerged as a significant therapeutic agent, primarily through its targeted inhibition of the colony-stimulating factor 1 receptor (CSF-1R). This targeted action profoundly impacts the tumor microenvironment (TME), a complex ecosystem of cells and signaling molecules that plays a critical role in cancer progression and therapeutic resistance. This technical guide provides a comprehensive overview of the mechanism of action of pexidartinib, its multifaceted role in modulating the TME, and detailed experimental methodologies for its study. By targeting tumor-associated macrophages (TAMs), a key component of the TME, pexidartinib not only directly inhibits tumor growth in certain contexts but also reshapes the immune landscape to be more conducive to anti-tumor immunity. This document synthesizes preclinical and clinical data to offer a detailed resource for professionals in oncology research and drug development.

Introduction

The tumor microenvironment is a critical determinant of cancer development, progression, and response to therapy. Among the various cellular components of the TME, tumor-associated macrophages are key players in promoting tumor growth, angiogenesis, and immunosuppression.[1][2] Pexidartinib hydrochloride (formerly PLX3397) is a potent and selective inhibitor of the CSF-1 receptor, a key signaling pathway for the survival, proliferation, and differentiation of macrophages.[3][4] By disrupting this pathway, pexidartinib effectively depletes and reprograms TAMs, thereby altering the TME to favor an anti-tumor response.[5][6] Initially approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplasm driven by CSF-1 overexpression, the therapeutic potential of pexidartinib is being explored in a range of solid tumors.[7]

Mechanism of Action: Targeting the CSF-1/CSF-1R Axis

Pexidartinib's primary mechanism of action is the inhibition of the CSF-1R, a receptor tyrosine kinase.[4] The binding of its ligand, colony-stimulating factor 1 (CSF-1), to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[4][8] These pathways are crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[8] Pexidartinib binds to the juxtamembrane region of CSF-1R, stabilizing it in an inactive conformation and preventing the binding of CSF-1 and subsequent receptor activation.[3] This blockade of CSF-1R signaling leads to the depletion of TAMs within the tumor microenvironment.[5] In addition to its primary target, pexidartinib also exhibits inhibitory activity against other tyrosine kinases such as c-KIT and FLT3.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pexidartinib Hydrochloride? [synapse.patsnap.com]

- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

Pexidartinib Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pexidartinib Hydrochloride (TURALIO®) is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor.[1][2] It is the first systemic therapy approved by the FDA for adult patients with symptomatic tenosynovial giant cell tumor (TGCT) that is not amenable to improvement with surgery.[3][4] Pexidartinib functions by selectively targeting the colony-stimulating factor 1 receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (c-KIT), and FMS-like tyrosine kinase 3 (FLT3).[2][5] This technical guide provides an in-depth overview of the synthesis of Pexidartinib Hydrochloride, its key chemical properties, and its mechanism of action, tailored for professionals in drug development and research.

Chemical and Physical Properties

Pexidartinib Hydrochloride is the hydrochloride salt form of pexidartinib.[2] It is supplied as a crystalline solid and appears as a yellow solid powder.[6][7] The compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 20 mg/ml, but is sparingly soluble in aqueous buffers.[7] A summary of its key chemical and physical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 5-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine hydrochloride | [8] |

| Synonyms | PLX3397, Pexidartinib HCl | [7][8] |

| Molecular Formula | C₂₀H₁₆Cl₂F₃N₅ | [8] |

| Molecular Weight | 454.28 g/mol | [8] |

| Exact Mass | 453.0734854 Da | [2] |

| CAS Number | 2040295-03-0 | [4][6] |

| Appearance | Yellow solid powder | [6] |

| Boiling Point | 580.0 ± 50.0 °C at 760 mmHg | [6][9] |

| Density | 1.5 ± 0.1 g/cm³ | [6][9] |

| LogP | 4.77 | [6] |

| Solubility | ~20 mg/mL in DMSO & DMF; ~0.25 mg/mL in 1:3 DMF:PBS (pH 7.2) | [7] |

| Storage | -20°C | [7] |

| Stability | ≥4 years at -20°C | [7] |

Synthesis of Pexidartinib Hydrochloride

Several synthetic routes for Pexidartinib have been developed. A common, scalable process involves the coupling of a chloroazaindole core with a substituted pyridine aldehyde, followed by reductive amination to introduce the side chain.

Synthetic Pathway Overview

A representative synthesis scheme begins with a nucleophilic attack of a protected chloroazaindole on a pyridine aldehyde, followed by reduction and deprotection, and finally, reductive amination to yield the pexidartinib free base. The final step involves salt formation to produce Pexidartinib Hydrochloride.

Caption: A generalized workflow for the synthesis of Pexidartinib Hydrochloride.

A continuous two-step production method has also been developed, starting from 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine, which undergo an alkylation reaction followed by an amino substitution with 3-aminomethyl-6-(trifluoromethyl)pyridine.[10] This method is designed for commercial scale, offering high yield and purity.[10]

Representative Experimental Protocol

The following protocol is a representative methodology based on published synthetic schemes.[1]

Step 1: Synthesis of Alcohol Intermediate (286)

-

To a solution of chloroazaindole (285) in an appropriate solvent, add pyridine aldehyde (284) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude alcohol intermediate (286).

Step 2: Reduction and Deprotection to form Aminopyridine (287)

-

Dissolve the crude alcohol intermediate (286) in a suitable solvent.

-

Add a reducing agent, such as triethylsilane, and stir the mixture.

-

After the reduction is complete, treat the reaction mixture with trifluoroacetic acid (TFA) to remove the Boc protecting groups.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, neutralize the reaction mixture and extract the product to isolate the aminopyridine intermediate (287) in good yield.

Step 3: Reductive Amination to form Pexidartinib

-

To a solution of the aminopyridine intermediate (287), add aldehyde (288).

-

Perform a reductive amination using a suitable reducing agent (e.g., sodium triacetoxyborohydride).

-

Stir the reaction until completion.

-

Work up the reaction mixture and purify the crude product using column chromatography to obtain pexidartinib free base.

Step 4: Formation of Pexidartinib Hydrochloride

-

Dissolve the purified pexidartinib free base in ethanol.

-

Add concentrated hydrochloric acid (HCl) dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield Pexidartinib Hydrochloride with high purity.[1]

Mechanism of Action

Pexidartinib is a potent inhibitor of the CSF-1 receptor, a receptor tyrosine kinase that is central to the proliferation and differentiation of macrophages.[1][4] In TGCT, a genetic translocation leads to the overexpression of CSF-1, which recruits a large number of CSF-1R-expressing cells (like macrophages) to the tumor microenvironment, driving tumor growth.[4][11]

Pexidartinib selectively binds to the juxtamembrane region of CSF-1R, stabilizing its autoinhibited conformation.[4][12] This prevents the binding of CSF-1 and subsequent ligand-induced autophosphorylation of the kinase domain.[4][12] By inhibiting the CSF-1/CSF-1R signaling pathway, pexidartinib blocks the recruitment and survival signals for macrophages and other tumor-permissive cells, thereby inhibiting tumor cell proliferation.[3][4] In addition to CSF-1R, pexidartinib also inhibits c-KIT and FLT3, other receptor tyrosine kinases involved in cellular proliferation and survival.[2][3]

Caption: Pexidartinib inhibits the CSF-1R signaling pathway.

References

- 1. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 2. Pexidartinib Hydrochloride | C20H16Cl2F3N5 | CID 73053710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]

- 6. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pexidartinib Price from Supplier Brand Chengu Henghui Pharmaceutical Co., Ltd. on Chemsrc.com [chemsrc.com]

- 10. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]

- 11. What is the mechanism of Pexidartinib Hydrochloride? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

The Development of Pexidartinib Hydrochloride Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib hydrochloride (Turalio®), an orally bioavailable tyrosine kinase inhibitor, represents a significant advancement in the treatment of tenosynovial giant cell tumor (TGCT).[1][2][3][4] Its mechanism of action involves the potent and selective inhibition of the colony-stimulating factor 1 receptor (CSF1R), a key driver of macrophage proliferation and survival, which are central to the pathology of TGCT.[5][6][7][8][9] Pexidartinib also exhibits inhibitory activity against other tyrosine kinases such as c-KIT and FLT3.[7][9] The clinical success of pexidartinib has spurred further research into the development of analogues and derivatives with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core aspects of developing pexidartinib analogues, focusing on synthetic methodologies, structure-activity relationships (SAR), and biological evaluation protocols.

Core Scaffold and Rationale for Analogue Development

Pexidartinib's chemical structure, 5-chloro-1H-pyrrolo[2,3-b]pyridine substituted at the 3-position, serves as a foundational scaffold for the design of new derivatives.[9] The development of analogues has primarily focused on modifications of the core heterocycle and the side chains to enhance CSF1R inhibition and selectivity against other kinases. Key strategies include scaffold hopping, such as replacing the pyrrolopyridine core with a pyrrolo[2,3-d]pyrimidine, and the synthesis of bioisosteres, like 7-azaindole derivatives, to modulate the compound's properties.[5][10][11][12][13]

Synthesis of Pexidartinib Analogues

The synthesis of pexidartinib and its analogues often employs modern cross-coupling reactions to construct the core structures and append various side chains.

General Synthetic Strategies:

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is frequently used to introduce aryl or heteroaryl moieties at specific positions on the core scaffold.[5][11]

-

Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, a crucial step for attaching amine-containing side chains to the heterocyclic core.[5][11]

-

Reductive Amination: This method is employed for the introduction of side chains by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.[2]

A variety of synthetic routes have been developed, including a two-step continuous production method for pexidartinib itself, highlighting the efforts to create efficient and scalable syntheses.[14]

Quantitative Data on Pexidartinib and Analogues

The following table summarizes the in vitro inhibitory activity of pexidartinib and some of its representative analogues against CSF1R and other kinases. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.

| Compound | Scaffold | Modification | CSF1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | Reference |

| Pexidartinib | Pyrrolo[2,3-b]pyridine | - | 17 - 20 | 10 - 12 | 9 - 160 | [7][9] |

| Analogue 12b | Pyrrolo[2,3-d]pyrimidine | N-Methyl-N-(3-methylbenzyl) at C4, 6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl) at C6 | <1 | >1000 | >1000 | [5] |

| Analogue 3 | Bioisostere | Pexidartinib bioisostere | 57.8 | Inhibited | Not Inhibited | [15] |

| Compound P1 | 7-Azaindole | Pyrimidin-2-amine side chain | Not reported (potent interaction) | Not reported | Not reported | [12][13] |

| ARRY-382 | Not specified | Selective CSF1R inhibitor | 9 | Not reported | Not reported | [4] |

| EI-1071 | Not specified | BBB penetrant CSF1R inhibitor | 3 | >300 | >1350 | [4] |

Experimental Protocols

Synthesis of a Pyrrolo[2,3-d]pyrimidine Analogue (Compound 12b)

This protocol is a representative example of the synthesis of a potent pexidartinib analogue.

Step 1: Suzuki-Miyaura Cross-Coupling

To a solution of the SEM-protected iodinated pyrrolo[2,3-d]pyrimidine intermediate (1 equivalent) in a 4:1 mixture of ethanol and water, add 6-(6-chloropyridin-3-yl)boronic acid (1.2 equivalents) and sodium carbonate (2 equivalents). Degas the mixture with argon for 15 minutes. Add Pd(dppf)Cl2 (0.05 equivalents) and heat the reaction at 90 °C for 10 minutes under an argon atmosphere. After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Buchwald-Hartwig Amination

In a sealed tube, combine the C-6 substituted intermediate from Step 1 (1 equivalent), the desired amine (e.g., (pyridin-3-yl)methanamine) (1.5 equivalents), cesium carbonate (3 equivalents), Pd(OAc)2 (0.1 equivalents), and BINAP (0.1 equivalents) in 1,4-dioxane. Degas the mixture with argon for 10 minutes. Heat the reaction at 100 °C for 30 minutes to 6 hours. Monitor the reaction by TLC. Upon completion, cool the mixture, filter through celite, and concentrate the filtrate. The residue is purified by column chromatography to yield the final product.[5]

In Vitro CSF1R Enzymatic Kinase Assay (LanthaScreen™)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the enzymatic activity of CSF1R.

1. Kinase Concentration Optimization:

-

Perform a serial dilution of the CSF1R kinase at a high ATP concentration (1 mM) to determine the EC80 value (the concentration of kinase that gives 80% of the maximum TR-FRET signal).[5]

2. ATP Km,app Determination:

-

Using the determined EC80 kinase concentration, perform a serial dilution of ATP to determine the apparent Michaelis constant (Km,app) for ATP.[5]

3. IC50 Determination of Inhibitors:

-

Set up the kinase reaction with the EC80 concentration of CSF1R and the Km,app concentration of ATP.

-

Add serial dilutions of the test compounds (pexidartinib analogues).

-

Initiate the reaction by adding a substrate and ATP solution.

-

After incubation (typically 1 hour at room temperature), stop the reaction by adding EDTA.

-

Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Measure the TR-FRET signal on a suitable plate reader.

-

Calculate the IC50 values from the dose-response curves.[5]

Cell-Based CSF1R Inhibition Assay (Ba/F3 Cells)

This assay utilizes the Ba/F3 murine pro-B cell line, which is dependent on interleukin-3 (IL-3) for survival and proliferation. By stably transfecting these cells to express human CSF1R, their survival becomes dependent on CSF1.

1. Cell Culture:

-

Culture the Ba/F3-CSF1R stable cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum and the appropriate selection antibiotic (e.g., puromycin).[3][12] Maintain the cells at 37°C in a 5% CO2 incubator.

2. Proliferation Assay:

-

Plate the Ba/F3-CSF1R cells in a 96-well plate at a density of approximately 3 x 10^5 cells/mL.[12]

-

Add serial dilutions of the pexidartinib analogues to the wells.

-

Stimulate the cells with a constant concentration of recombinant human CSF1.

-

Incubate the plates for 36 to 48 hours.[1]

-

Assess cell proliferation using a suitable method, such as the addition of a reagent like CellTiter-Glo® to measure ATP levels (indicative of cell viability) or by measuring the incorporation of tritiated thymidine.[1]

-

Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug discovery is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the CSF1R signaling pathway and a typical workflow for the discovery of kinase inhibitors.

Caption: CSF1R signaling pathway initiated by ligand binding, leading to cell proliferation, survival, and differentiation, and its inhibition by pexidartinib.

Caption: A typical drug discovery workflow for the development of small molecule kinase inhibitors, from target identification to clinical trials.

Conclusion

The development of pexidartinib hydrochloride analogues and derivatives is a dynamic area of research with the potential to yield novel therapeutics with enhanced properties. By leveraging established synthetic methodologies, robust biological assays, and a deep understanding of the underlying signaling pathways, researchers can rationally design and evaluate new chemical entities. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals engaged in the pursuit of next-generation CSF1R inhibitors. The continued exploration of diverse chemical scaffolds and the application of structure-based drug design will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of a range of diseases driven by aberrant CSF1R signaling.

References

- 1. m.youtube.com [m.youtube.com]

- 2. CSF1R Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]

- 3. CSF1R Stable Ba/F3 Cell Line | Superconductor Cell Line | abm | Applied Biological Materials Inc. [abmgood.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. m.youtube.com [m.youtube.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ba/F3-ETV6-CSF1R-Cell-Line - Kyinno Bio [kyinno.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.cn [tools.thermofisher.cn]

Pexidartinib Hydrochloride: A Technical Guide for Investigating Macrophage Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib hydrochloride (also known as PLX3397) is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor. It serves as a critical investigational tool for elucidating the complex roles of macrophages in health and disease. By selectively targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), pexidartinib allows for the modulation of macrophage survival, proliferation, differentiation, and function. This guide provides an in-depth overview of its mechanism, applications, and detailed experimental protocols for researchers leveraging this compound to explore macrophage biology. Pexidartinib is the first systemic therapy approved by the FDA for adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare neoplasm driven by CSF1R signaling.[1][2]

Core Mechanism of Action: Targeting the CSF-1/CSF1R Axis

The recruitment, differentiation, and survival of most tissue-resident macrophages are critically dependent on the signaling axis initiated by Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R.[3][4][5] Dysregulation of this pathway is implicated in numerous pathologies, including cancer, inflammatory diseases, and fibrosis, where macrophages often adopt pro-tumoral or pro-fibrotic M2-like phenotypes.[3][6][7]

Pexidartinib functions as a selective, ATP-competitive inhibitor of CSF1R.[8][9] It stabilizes the receptor in its auto-inhibited conformation by binding to the juxtamembrane region. This action prevents the binding of CSF-1 and subsequent ligand-induced autophosphorylation, effectively blocking downstream signaling cascades such as the MAPK/ERK pathway.[3][10][11][12] The inhibition of this pathway curtails the proliferation and survival of macrophages and can reprogram pro-tumorigenic tumor-associated macrophages (TAMs).[3][13][14]

Beyond CSF1R, pexidartinib also potently inhibits other class III receptor tyrosine kinases, notably c-KIT and FMS-like tyrosine kinase 3 (FLT3), which can be relevant in certain disease contexts and may represent potential off-target effects to consider during experimental design.[1][15][16]

Data Presentation

Table 1: Kinase Inhibitory Profile of Pexidartinib

| Target Kinase | IC50 (nM) | Reference(s) |

| Primary Targets | ||

| CSF1R (cFMS) | 17 - 20 | [9][15][17][18][19] |

| c-KIT | 10 - 12 | [9][15][17][18] |

| Secondary/Off-Targets | ||

| FLT3 (wild-type) | 160 | [9][17][19] |

| FLT3-ITD | 9 | [15] |

| KDR (VEGFR2) | 160 | [8] |

| FLT1 (VEGFR1) | 350 - 880 | [8][9] |

| LCK | 860 | [9] |

| NTRK3 (TRKC) | 890 | [8][9] |

Table 2: Summary of Human Pharmacokinetic Parameters of Pexidartinib

| Parameter | Value | Condition | Reference(s) |

| Tmax (Time to Peak Concentration) | 1.75 - 2.5 hours | Single Oral Dose | [20][21] |

| t1/2 (Elimination Half-life) | 24.8 - 28.7 hours | Single Oral Dose | [20][21] |

| Apparent Clearance (CL/F) | 5.83 L/h | Typical Patient | [22] |

| Major Route of Elimination | Feces (~65%) | Single Radioactive Dose | [20][23] |

| Metabolism | CYP3A4 and UGT1A4 | In vitro / Clinical Studies | [21] |

Experimental Protocols

In Vitro Macrophage Polarization and Reprogramming

This protocol details the methodology to assess pexidartinib's effect on macrophage polarization, specifically its ability to inhibit M2-like polarization and promote a shift towards an M1-like phenotype.

Methodology:

-

Macrophage Generation:

-

From Bone Marrow (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Culture the cells for 7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF to differentiate them into bone marrow-derived macrophages (BMDMs).[3]

-

From Cell Lines: Culture THP-1 human monocytic cells. Differentiate them into macrophages by treating with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[6] Rest the cells in fresh media for 24 hours before polarization.

-

-

M2 Polarization and Pexidartinib Treatment:

-

Replace the culture medium with fresh medium containing M2-polarizing stimuli. This can be tumor-conditioned media (TCM) from cancer cell lines (e.g., LM8 osteosarcoma, NFSa fibrosarcoma) or cytokines like IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[3][4][5][7]

-

Concurrently, treat the cells with varying concentrations of pexidartinib (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO).

-

Incubate for 24-48 hours.

-

-

Analysis of Polarization Markers:

-

RT-qPCR: Isolate total RNA and perform reverse transcription. Quantify the gene expression of M1 markers (e.g., iNOS, IL-1β, CD80) and M2 markers (e.g., CD206, Arg1, CCL2).[3]

-

Flow Cytometry: Stain cells with fluorescently-conjugated antibodies against surface markers such as CD80 (M1) and CD206 (M2) for quantitative analysis of cell populations.

-

Western Blot: Analyze protein levels of key signaling molecules, such as total and phosphorylated ERK1/2, to confirm inhibition of the CSF1R pathway.[3][4][5]

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. onclive.com [onclive.com]

- 3. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pexidartinib and Nintedanib Combination Therapy Targets Macrophage Polarization to Reverse Pulmonary Fibrosis: A Preclinical Study [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Pexidartinib Hydrochloride? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medrxiv.org [medrxiv.org]

- 17. selleckchem.com [selleckchem.com]

- 18. msesupplies.com [msesupplies.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Pexidartinib Hydrochloride: Targeting CSF1R in Non-Cancerous Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pexidartinib hydrochloride, sold under the brand name Turalio™, is a potent and selective small-molecule tyrosine kinase inhibitor.[1][2] While it is the first systemic therapy approved by the U.S. Food and Drug Administration (FDA) for adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare, non-malignant neoplasm, its mechanism of action holds significant promise for a broader range of non-cancerous pathologies.[1][3][4][5] This technical guide provides a comprehensive overview of the preclinical evidence for pexidartinib in various non-cancerous disease models, with a focus on its molecular targets, experimental validation, and quantitative outcomes.

Core Mechanism of Action: CSF1R Inhibition

Pexidartinib's primary mechanism of action is the inhibition of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[1][6][7] In addition to CSF1R, pexidartinib also demonstrates inhibitory activity against other closely related receptor tyrosine kinases, including c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][6] The binding of pexidartinib to CSF1R blocks the downstream signaling pathways that are critical for macrophage function. This interruption of CSF1R signaling forms the basis of its therapeutic potential in diseases where macrophages are key drivers of pathology.[7][8]

Caption: Pexidartinib's primary mechanism of action.

Pexidartinib in Preclinical Non-Cancerous Disease Models

The therapeutic potential of pexidartinib is being explored in a variety of non-cancerous disease models where macrophage-driven pathology is a key feature.

Neuroinflammation and Neuropathic Pain

Microglia, the resident macrophages of the central nervous system (CNS), are implicated in the pathogenesis of neuroinflammatory conditions and chronic pain.

A study investigated the efficacy of pexidartinib in a mouse model of neuropathic pain induced by chronic constriction injury of the sciatic nerve.[3][9]

Caption: Experimental workflow for the CCI neuropathic pain model.

-

Animal Model: Male C57BL/6 mice.

-

Drug Administration: Pexidartinib or vehicle was administered daily by oral gavage for 21 days prior to CCI surgery and for an additional 28 days post-surgery.[3][9]

-

Pain Model: The chronic constriction injury (CCI) model was used to induce neuropathic pain.[3][9]

-

Outcome Measures:

| Outcome Measure | Vehicle Group | Pexidartinib Group | Effect Size | P-value | Citation |

| Pain-related behavior (Day 14) | - | Significantly ameliorated | 2.57 | 0.002 | [9] |

| Iba-1 Expression (Somatosensory Cortex) | - | Decreased | 3.6 | 0.011 | [9] |

| RIPK1 Expression (Somatosensory Cortex) | - | Decreased | 2.9 | 0.023 | [9] |

Intracerebral Hemorrhage

In a mouse model of intracerebral hemorrhage, pretreatment with pexidartinib demonstrated neuroprotective effects by reducing neuroinflammation.

Caption: Experimental workflow for the intracerebral hemorrhage model.

-

Animal Model: Mice.

-

Drug Administration: Pexidartinib (40 mg/kg) was administered by oral gavage for 21 days prior to the induction of intracerebral hemorrhage.[1]

-

Outcome Measures:

| Outcome Measure | Pexidartinib Treatment Effect | Citation |

| Microglia Reduction | 90% | [1] |

| Neuroinflammation | Reduced | [1] |

| Brain Edema | Prevented | [1] |

| Neurological Deficits | Attenuated | [1] |

Alexander Disease

Alexander disease is a rare neurodegenerative disorder. The role of macrophage lineage cells in its pathogenesis was investigated using a mouse model.

Caption: Experimental workflow for the Alexander disease model.

-

Animal Model: GFAP knock-in mutant Alexander disease (AxD) model mice.[6][10]

-

Drug Administration: Pexidartinib was administered to the AxD model mice.[6][10]

-

Outcome Measures:

| Outcome Measure | Pexidartinib Treatment Effect | Citation |

| CNS Macrophages | Depleted | [10] |

| GFAP Transcript and Protein Levels | Elevated | [10] |

| Other Disease Phenotypes | Minimal Impact | [10] |

The study concluded that pexidartinib treatment did not support its use as a therapy for Alexander disease, highlighting the complex role of macrophages in different neurological conditions.[10]

Diet-Induced Obesity

The involvement of microglial proliferation in diet-induced obesity (DIO) was explored by pharmacologically eliminating microglia with pexidartinib.

Caption: Experimental workflow for the diet-induced obesity model.

-

Animal Model: Male and female Sprague-Dawley rats.[4]

-

Diet: Rats were fed a high-energy diet (HED) or standard chow for 10 weeks to induce obesity.[4]

-

Drug Administration: Pexidartinib was infused into the chow or HED for an additional 6 to 7 weeks.[4]

-

Outcome Measures:

| Sex | Pexidartinib Effect on HED | Key Findings | Citation |

| Male | Increased body weight during initial HED exposure. Reduced body fat percentage in DIO rats. | Hypothalamic microglial suppression was more extensive in males. | [4] |

| Female | Decreased body weight during initial HED exposure. No significant effect on body weight, food intake, or glucose tolerance in DIO rats. | NTS microglial suppression was similar across sexes. | [4] |

These findings suggest sex-dependent effects of microglial suppression on metabolic outcomes in the context of a high-energy diet.[4]

Conclusion

Pexidartinib hydrochloride, through its potent inhibition of CSF1R, demonstrates significant therapeutic potential in a range of non-cancerous disease models where macrophage and microglia-driven inflammation are key pathological features. The preclinical data summarized in this guide provide a strong rationale for further investigation of pexidartinib in neuroinflammatory disorders, chronic pain, and metabolic diseases. The detailed experimental workflows and quantitative outcomes offer a valuable resource for researchers and drug development professionals seeking to build upon these findings and explore the full therapeutic utility of pexidartinib beyond its current indication. Further studies are warranted to elucidate the nuanced roles of macrophage and microglia subtypes in different disease contexts to optimize the application of CSF1R inhibitors like pexidartinib.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. io.nihr.ac.uk [io.nihr.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. PLX3397-Induced Microglial Ablation Alters Adipose Tissue Accumulation in a Male–Female-Dependent Manner Under High-Energy-Diet Feeding [mdpi.com]

- 5. FDA approves pexidartinib for tenosynovial giant cell tumor | FDA [fda.gov]

- 6. Pexidartinib treatment in Alexander disease model mice reduces macrophage numbers and increases glial fibrillary acidic protein levels, yet has minimal impact on other disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. The Effect of Pexidartinib on Neuropathic Pain via Influences on Microglia and Neuroinflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pexidartinib treatment in Alexander disease model mice reduces macrophage numbers and increases glial fibrillary acidic protein levels, yet has minimal impact on other disease phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Pexidartinib Hydrochloride solubility and preparation for in vitro assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pexidartinib, also known as TURALIO®, is a potent and selective small-molecule tyrosine kinase inhibitor.[1] It primarily targets the colony-stimulating factor 1 receptor (CSF-1R), but also shows activity against other kinases such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][2] The inhibition of CSF-1R signaling disrupts the proliferation, differentiation, and survival of macrophages and other myeloid cells, making pexidartinib a valuable tool for studying a variety of cellular processes and disease models in vitro.[3][4] These application notes provide essential information on the solubility of pexidartinib hydrochloride and protocols for its preparation in in vitro assays.

Mechanism of Action

Pexidartinib functions as an ATP-competitive inhibitor of CSF-1R.[5] By binding to the kinase domain of the receptor, it prevents the autophosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation and survival, such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4] This targeted inhibition of CSF-1R makes pexidartinib a specific modulator for studying the roles of macrophages and other CSF-1R-dependent cells in various biological contexts.

Data Presentation: Solubility

The solubility of pexidartinib hydrochloride is a critical factor for the design and reproducibility of in vitro experiments. The following table summarizes the solubility of pexidartinib in various solvents. It is important to note that the hydrochloride salt of pexidartinib has different solubility characteristics compared to the free base.

| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |

| DMSO | ~83 | ~198.6 | [6] |

| 91 | 200.31 | Use fresh, non-hydrated DMSO for best results.[7] | |

| 72.1 | 172.57 | Sonication may be required.[8] | |

| ≥20.9 | - | [9] | |

| ~20 | - | [10] | |

| DMF | ~20 | - | [10] |

| Ethanol | <1 | - | Insoluble or slightly soluble.[6][8] |

| Water | <1 | - | Insoluble.[6][7] |

| Aqueous Buffer (PBS, pH 7.2) | ~0.25 | - | Prepared by first dissolving in DMF and then diluting with the aqueous buffer (1:3 ratio).[10] |

Note: The molecular weight of pexidartinib free base is 417.82 g/mol , and pexidartinib hydrochloride is 454.28 g/mol . Calculations for molarity should be based on the specific form of the compound used.

Experimental Protocols

Preparation of Pexidartinib Hydrochloride Stock Solution

This protocol describes the preparation of a high-concentration stock solution of pexidartinib hydrochloride in DMSO.

Materials:

-

Pexidartinib hydrochloride powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of pexidartinib hydrochloride powder.

-

Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the weighed powder).

-

Mixing: Vortex the solution until the pexidartinib hydrochloride is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[8]

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in an aseptic environment. Filtration is generally not recommended for high-concentration DMSO stocks.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5][6]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the stock solution to prepare working concentrations for cell-based assays.

Materials:

-

Pexidartinib hydrochloride stock solution (in DMSO)

-

Sterile cell culture medium or assay buffer

-

Sterile tubes

-

Calibrated pipettes

Procedure:

-

Thawing: Thaw a single aliquot of the pexidartinib hydrochloride stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

-

Mixing: Gently mix the working solutions by pipetting or brief vortexing.

-

Application: Add the prepared working solutions to the in vitro assay system (e.g., cell cultures).

-

Incubation: Incubate the cells for the desired period as per the specific assay protocol.

Mandatory Visualizations

Caption: Pexidartinib inhibits CSF-1R signaling.

Caption: General workflow for in vitro assays with pexidartinib.

References

- 1. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Pexidartinib Hydrochloride? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Pexidartinib | PLX-3397 | CSF-1R and c-Kit inhibitor | TargetMol [targetmol.com]

- 9. raybiotech.com [raybiotech.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Pexidartinib Hydrochloride: Application Notes and Protocols for Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib hydrochloride (formerly PLX3397) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor. It primarily targets the colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1] In the context of glioblastoma, the most aggressive primary brain tumor in adults, pexidartinib's mechanism of action is of significant interest due to the crucial role of the tumor microenvironment in disease progression.

This document provides detailed application notes and protocols for researchers investigating the effects of pexidartinib hydrochloride on glioblastoma cell lines. A key finding from preclinical studies is that pexidartinib's anti-glioblastoma activity in vivo is primarily attributed to its modulation of the tumor microenvironment, particularly its inhibitory effect on tumor-associated macrophages (TAMs), rather than direct cytotoxicity to glioma cells.[2] In vitro studies have shown that pexidartinib has no direct effect on the survival of human glioblastoma cell lines such as U-87MG.[2]

Data Presentation

Biochemical Activity of Pexidartinib

Pexidartinib is a selective inhibitor of several receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-Kit | 10 |

| CSF1R (c-FMS) | 17-20 |

| FLT3-ITD | 9-160 |

Data compiled from multiple sources.[1]

In Vitro Effect on Glioblastoma Cell Viability

Direct cytotoxicity assays with pexidartinib on human glioblastoma cell lines have not demonstrated significant cell death. For instance, studies on the U-87MG human glioma cell line showed no effect on cell survival in vitro.[2] This suggests that the therapeutic potential of pexidartinib in glioblastoma is not through direct tumor cell killing but rather through its influence on the supportive tumor microenvironment.

Signaling Pathways

Pexidartinib's primary mechanism of action in the context of glioblastoma involves the inhibition of the CSF1R signaling pathway. This pathway is critical for the recruitment, differentiation, and survival of TAMs, which are abundant in the glioblastoma microenvironment and contribute to tumor progression, immunosuppression, and therapeutic resistance.

Experimental Protocols

Protocol 1: In Vitro Glioblastoma Cell Viability Assay

This protocol is designed to assess the direct effect of pexidartinib on the viability of glioblastoma cell lines. As literature suggests a lack of direct cytotoxicity, this assay can serve as a baseline or control experiment.

1. Materials:

-

Glioblastoma cell lines (e.g., U-87MG, LN-229, T98G)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pexidartinib hydrochloride (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader

2. Procedure:

-

Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of pexidartinib in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

-

Remove the existing medium from the cells and add 100 µL of the pexidartinib dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

- 1. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of colony stimulating factor-1 receptor abrogates microenvironment-mediated therapeutic resistance in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pexidartinib Hydrochloride Formulation for Oral Gavage in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and oral administration of Pexidartinib Hydrochloride to mice, a critical procedure for preclinical studies evaluating the efficacy and pharmacokinetics of this selective tyrosine kinase inhibitor.

Introduction

Pexidartinib Hydrochloride is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), as well as c-Kit and FLT3 kinases.[1][2] Its mechanism of action involves blocking the signaling pathways that promote the proliferation and survival of macrophages and other myeloid cells, making it a valuable tool in cancer research and other fields where these cells play a pathogenic role.[3][4] Due to its low aqueous solubility, Pexidartinib Hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II compound, necessitating a suspension formulation for effective oral administration in preclinical animal models.

Data Presentation

Table 1: Physicochemical Properties of Pexidartinib Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅ClF₃N₅·HCl | [5] |

| Molecular Weight | 454.28 g/mol | [5] |

| BCS Class | II (Low Solubility, High Permeability) | [5] |

| Solubility | Soluble in DMSO; solubility in aqueous solutions decreases with increasing pH. | [5] |

Table 2: Recommended Dosing and Formulation Parameters for Mice

| Parameter | Recommendation | Reference |

| Dosage Range | 40 - 50 mg/kg | [4] |

| Administration Route | Oral Gavage | [4] |

| Vehicle | 0.5% Methylcellulose with 0.2% Tween 80 in sterile water | [6] |

| Maximum Gavage Volume | 10 mL/kg body weight | [7][8] |

| Gavage Needle Size | 18-20 gauge, 1-1.5 inches with a rounded tip | [7][8] |

Experimental Protocols

Protocol 1: Preparation of Pexidartinib Hydrochloride Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL suspension of Pexidartinib Hydrochloride in a vehicle of 0.5% methylcellulose with 0.2% Tween 80.

Materials:

-

Pexidartinib Hydrochloride powder

-

Methylcellulose (400 cP)

-

Tween 80 (Polysorbate 80)

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers and graduated cylinders

-

Calibrated balance

-

Spatula

Procedure:

-

Prepare the 0.5% Methylcellulose with 0.2% Tween 80 Vehicle:

-

For 100 mL of vehicle, heat 30 mL of sterile water to 60-70°C in a beaker with a magnetic stir bar.

-

While stirring, slowly add 0.5 g of methylcellulose to the hot water. A milky, homogenous suspension will form.

-

Remove the beaker from the heat and add 70 mL of cold sterile water. The solution should become clear.

-

Continue stirring in a cold water bath or at 4°C until the solution is completely clear and free of aggregates.

-

Add 0.2 mL of Tween 80 to the clear methylcellulose solution and stir until fully dissolved.[6]

-

-

Prepare the Pexidartinib Hydrochloride Suspension:

-

Weigh the required amount of Pexidartinib Hydrochloride powder to achieve a final concentration of 10 mg/mL. For example, for 10 mL of suspension, weigh 100 mg of Pexidartinib Hydrochloride.

-

In a separate small container, add a small volume of the prepared vehicle to the Pexidartinib Hydrochloride powder to create a paste. This helps to ensure the powder is adequately wetted.

-

Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the desired final volume is reached and the suspension is uniform.

-

Visually inspect the suspension for any large aggregates. If present, sonication in a water bath for a short period may help to create a more uniform dispersion.

-

Stability and Storage:

It is recommended to prepare the Pexidartinib Hydrochloride suspension fresh daily.[9] If short-term storage is necessary, store the suspension at 2-8°C, protected from light, and re-vortex thoroughly before each use to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice

This protocol details the procedure for administering the prepared Pexidartinib Hydrochloride suspension to mice via oral gavage.

Materials:

-

Prepared Pexidartinib Hydrochloride suspension

-

Appropriately sized oral gavage needle (18-20 gauge for adult mice)[7]

-

1 mL syringe

-

Animal scale

Procedure:

-

Animal Preparation:

-

Gavage Needle Measurement:

-

Measure the appropriate insertion length of the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle.[7]

-

-

Administration:

-

Draw the calculated volume of the Pexidartinib Hydrochloride suspension into the syringe and attach the gavage needle. Ensure there are no air bubbles.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10]

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.

-

Once the needle is advanced to the predetermined mark, slowly and steadily depress the syringe plunger to deliver the suspension.

-

After administration, gently withdraw the needle in the same path of insertion.

-

-

Post-Procedure Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after the procedure.[8]

-

Visualizations

Pexidartinib Mechanism of Action: CSF-1R Signaling Pathway

Caption: Pexidartinib inhibits CSF-1R signaling pathways.

Experimental Workflow for Oral Gavage Study

Caption: Workflow for Pexidartinib oral gavage studies in mice.

References

- 1. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Gavage [ko.cwru.edu]

- 11. ouv.vt.edu [ouv.vt.edu]

Application Notes and Protocols: Pexidartinib Hydrochloride in 3D Spheroid Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib hydrochloride (TURALIO™) is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] It is the first systemic therapy approved by the U.S. Food and Drug Administration for adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare neoplasm characterized by the overexpression of CSF-1.[5][6][7] The primary mechanism of pexidartinib involves blocking the CSF1/CSF1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[8][9][10]

Three-dimensional (3D) spheroid culture models are increasingly recognized as superior to traditional 2D monolayer cultures for oncological research.[11][12] Spheroids better mimic the complex microenvironment of solid tumors, including spatial organization, cell-cell and cell-extracellular matrix (ECM) interactions, and the establishment of physiological gradients of oxygen and nutrients.[13][14] Given that pexidartinib's therapeutic effect is largely mediated by modulating the tumor microenvironment (TME), specifically by targeting tumor-associated macrophages (TAMs), 3D spheroid models—particularly co-culture systems—offer a physiologically relevant platform to investigate its efficacy and mechanism of action.[1][15]

These application notes provide a summary of pexidartinib's activity and detailed protocols for its use in 3D spheroid models to evaluate its anti-tumor effects and its impact on the TME.

Mechanism of Action

Pexidartinib is a tyrosine kinase inhibitor that primarily targets CSF1R.[5][6] In many tumors, cancer cells secrete CSF-1, which recruits and polarizes macrophages towards an immunosuppressive, pro-tumoral M2-like phenotype.[1][8] These TAMs contribute to tumor growth, angiogenesis, and metastasis.[10][15]

Pexidartinib binds to the juxtamembrane region of CSF1R, stabilizing its autoinhibited conformation and preventing ligand-induced autophosphorylation.[4] This inhibition blocks downstream signaling pathways, including the MAPK/ERK pathway, leading to the depletion and reprogramming of TAMs within the TME.[1][8][9] By reducing the number of M2-like TAMs, pexidartinib can alleviate immunosuppression and has been shown to increase the infiltration of anti-tumor CD8+ T cells.[1][16] Pexidartinib also exhibits inhibitory activity against other tyrosine kinases such as c-KIT and FLT3.[4][5][6]

References

- 1. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor | springermedizin.de [springermedizin.de]

- 7. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. What is the mechanism of Pexidartinib Hydrochloride? [synapse.patsnap.com]

- 10. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Spheroids as a Type of Three-Dimensional Cell Cultures—Examples of Methods of Preparation and the Most Important Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Pexidartinib inhibits the aggregation of monocytes into tumor microenvironment and reduces the number of M2 tumor-associated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Pexidartinib Hydrochloride-Induced Hepatotoxicity in Animal Models